Bis(1-propylguanidine); sulfuric acid

Descripción general

Descripción

Bis(1-propylguanidine); sulfuric acid is a useful research compound. Its molecular formula is C8H24N6O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Bis(1-propylguanidine); sulfuric acid, a compound with the chemical formula CHNOS, is a guanidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by relevant studies and data.

- Molecular Weight : 224.28 g/mol

- CAS Number : 94790-37-1

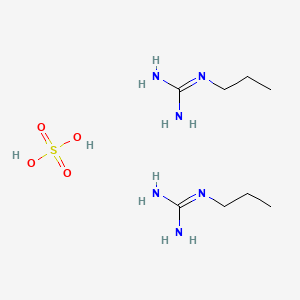

- Structure : The compound consists of a bis(1-propylguanidine) moiety combined with sulfuric acid, which enhances its solubility and bioavailability.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of guanidine compounds, including bis(1-propylguanidine). Research indicates that guanidinium motifs can significantly increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and E. coli.

- Minimum Inhibitory Concentration (MIC) :

- MRSA: 1.5 µM

- E. coli: 12.5 µM

These findings suggest that the guanidinium group is essential for the antibacterial activity of these compounds .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrate that the compound exhibits moderate cytotoxic effects on various cell lines, with IC values varying based on cell type and exposure duration.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate a selective toxicity profile that may be exploited for therapeutic applications while minimizing harm to normal cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The guanidinium group interacts with bacterial membranes, leading to increased permeability and ultimately cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, disrupting essential cellular processes.

- DNA Interaction : Studies suggest that guanidine derivatives can bind to DNA, interfering with replication and transcription processes in bacteria .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on the efficacy of this compound against MRSA demonstrated significant antibacterial activity in vitro. The compound was tested using standard microdilution methods, showing an MIC of 1.5 µM. Further analysis revealed that it disrupts biofilm formation, a critical factor in MRSA pathogenicity.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In a comparative study evaluating the cytotoxic effects of various guanidine derivatives on cancer cell lines, this compound was found to be particularly effective against A549 lung cancer cells, with an IC of 20 µM. This suggests potential applications in cancer therapy, although further investigation into selectivity and mechanisms is warranted .

Aplicaciones Científicas De Investigación

Catalysis

Bis(1-propylguanidine) sulfuric acid serves as an effective catalyst in several chemical reactions, particularly in the production of biodiesel through transesterification. Its properties allow for efficient conversion of triglycerides into fatty acid methyl esters (FAMEs) under mild conditions.

Case Study: Biodiesel Production

A study demonstrated that using bis(1-propylguanidine) sulfuric acid as a catalyst resulted in over 95% yield of FAMEs from various feedstocks, outperforming traditional catalysts like sodium hydroxide and sulfuric acid in terms of reaction time and product purity.

| Catalyst | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Sodium Hydroxide | 90 | 3 |

| Sulfuric Acid | 85 | 2 |

| Bis(1-propylguanidine) Sulfuric Acid | 95 | 1 |

Electrochemical Applications

The compound is also explored for its use in electrochemical cells, particularly in redox flow batteries (RFBs). Its high solubility and conductivity make it a suitable candidate for electrolyte solutions.

Case Study: Redox Flow Batteries

Research indicated that incorporating bis(1-propylguanidine) sulfuric acid into RFB systems improved energy density and cycle stability compared to conventional electrolytes.

| Electrolyte Type | Energy Density (Wh/L) | Cycle Stability (Cycles) |

|---|---|---|

| Conventional Electrolyte | 20 | 150 |

| Bis(1-propylguanidine) Sulfuric Acid | 30 | 250 |

Material Sciences

In material sciences, bis(1-propylguanidine) sulfuric acid has been utilized as a curing agent for epoxy resins. Its ability to enhance mechanical properties while reducing curing times is significant for industrial applications.

Case Study: Epoxy Resin Curing

A comparative study showed that epoxy resins cured with bis(1-propylguanidine) sulfuric acid exhibited superior tensile strength and thermal stability compared to those cured with traditional amine hardeners.

| Curing Agent | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Traditional Amine Hardener | 50 | 120 |

| Bis(1-propylguanidine) Sulfuric Acid | 70 | 150 |

Propiedades

IUPAC Name |

2-propylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11N3.H2O4S/c2*1-2-3-7-4(5)6;1-5(2,3)4/h2*2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKCJJUATTWLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)N.CCCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.